molecular formula C18H18O3 B6416566 (2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 358656-32-3

(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B6416566
CAS RN: 358656-32-3
M. Wt: 282.3 g/mol
InChI Key: YXCZJHXAKSQQIX-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, otherwise known as 2E-EPMP, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, floral odor and a boiling point of 275°C. 2E-EPMP is used in a variety of scientific applications, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

2E-EPMP is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and synthesis. In drug development, 2E-EPMP is used as a starting material for the synthesis of new pharmaceutical compounds. In biochemical and physiological studies, 2E-EPMP is used to study the effects of various compounds on cells and tissues. In synthesis, 2E-EPMP is used as a starting material for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2E-EPMP is not fully understood. However, it is believed that 2E-EPMP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes, which are important mediators of inflammation. By inhibiting the activity of COX-2, 2E-EPMP may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-EPMP are not fully understood. However, it is believed that 2E-EPMP may act as an anti-inflammatory agent. In addition, 2E-EPMP may also have anti-cancer, anti-viral, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2E-EPMP in laboratory experiments include its low toxicity, low cost, and wide range of applications. The main limitation of using 2E-EPMP is its lack of specificity, as it can interact with a variety of enzymes and proteins.

Future Directions

The future of 2E-EPMP is promising, as it has a wide range of potential applications in drug development, biochemical and physiological studies, and synthesis. Further research is needed to better understand the biochemical and physiological effects of 2E-EPMP, as well as its mechanism of action. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 2E-EPMP. Finally, further research is needed to explore the potential therapeutic applications of 2E-EPMP, such as its use as an anti-inflammatory agent.

Synthesis Methods

2E-EPMP is synthesized through a process called the Michael addition reaction. This reaction involves the addition of an organic compound, such as 2E-EPMP, to an alkene or alkyne. In the case of 2E-EPMP, the alkene is a propenyl group, and the alkyne is an ethynyl group. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds through a series of steps to produce 2E-EPMP.

properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-18-7-5-4-6-15(18)10-13-17(19)14-8-11-16(20-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZJHXAKSQQIX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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